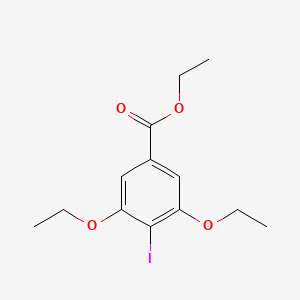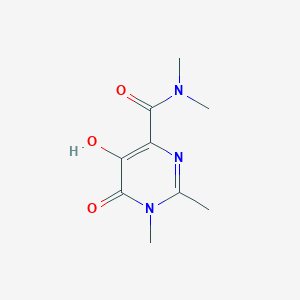![molecular formula C43H49F6N2P B1518477 (2Z)-3-butyl-2-[(2E,4E,6E)-7-(3-butyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indole;hexafluorophosphate](/img/structure/B1518477.png)
(2Z)-3-butyl-2-[(2E,4E,6E)-7-(3-butyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indole;hexafluorophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,54’‘,5’‘-Dibenzo-1,1’‘-dibutyl-3,3,3’‘,3’'-tetramethylindatricarbocyanine hexafluorophosphate: is a synthetic organic compound known for its unique structural properties and applications in various scientific fields. It belongs to the class of cyanine dyes, which are widely used in fluorescence imaging and other optical applications due to their strong absorption and emission characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5:4’‘,5’‘-Dibenzo-1,1’‘-dibutyl-3,3,3’‘,3’'-tetramethylindatricarbocyanine hexafluorophosphate typically involves the condensation of appropriate indole derivatives with aldehydes or ketones under acidic conditions. The reaction is often carried out in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, to facilitate the formation of the cyanine dye.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
4,5:4’‘,5’‘-Dibenzo-1,1’‘-dibutyl-3,3,3’‘,3’'-tetramethylindatricarbocyanine hexafluorophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its optical properties.
Reduction: Reduction reactions can lead to the formation of reduced forms of the dye, affecting its fluorescence characteristics.
Substitution: The compound can undergo substitution reactions, where functional groups on the indole rings are replaced with other groups, potentially modifying its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the dye, while substitution can result in derivatives with altered functional groups.
Applications De Recherche Scientifique
4,5:4’‘,5’‘-Dibenzo-1,1’‘-dibutyl-3,3,3’‘,3’'-tetramethylindatricarbocyanine hexafluorophosphate has a wide range of scientific research applications, including:
Fluorescence Imaging: The compound is used as a fluorescent dye in biological imaging due to its strong absorption and emission properties.
Chemical Sensing: It is employed in chemical sensors to detect various analytes based on changes in its fluorescence.
Photodynamic Therapy:
Optical Devices: It is used in the development of optical devices, such as lasers and light-emitting diodes, due to its unique optical properties.
Mécanisme D'action
The mechanism of action of 4,5:4’‘,5’‘-Dibenzo-1,1’‘-dibutyl-3,3,3’‘,3’'-tetramethylindatricarbocyanine hexafluorophosphate involves its interaction with light. When exposed to light of a specific wavelength, the compound absorbs the light energy and transitions to an excited state. This excited state can then release energy in the form of fluorescence or transfer energy to other molecules, leading to various photochemical reactions. The molecular targets and pathways involved depend on the specific application, such as targeting cancer cells in photodynamic therapy.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,5:4’‘,5’‘-Dibenzo-1,1’‘-dibutyl-3,3,3’‘,3’'-tetramethylindadicarbocyanine perchlorate
- 4,5:4’‘,5’‘-Dibenzo-1,1’‘-dibutyl-3,3,3’‘,3’'-tetramethylindadicarbocyanine iodide
Uniqueness
4,5:4’‘,5’‘-Dibenzo-1,1’‘-dibutyl-3,3,3’‘,3’'-tetramethylindatricarbocyanine hexafluorophosphate is unique due to its specific counterion (hexafluorophosphate), which can influence its solubility, stability, and optical properties. Compared to similar compounds with different counterions, it may exhibit distinct behavior in various applications, making it a valuable tool in scientific research.
Propriétés
Formule moléculaire |
C43H49F6N2P |
|---|---|
Poids moléculaire |
738.8 g/mol |
Nom IUPAC |
(2Z)-3-butyl-2-[(2E,4E,6E)-7-(3-butyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indole;hexafluorophosphate |
InChI |
InChI=1S/C43H49N2.F6P/c1-7-9-30-44-36-28-26-32-20-16-18-22-34(32)40(36)42(3,4)38(44)24-14-12-11-13-15-25-39-43(5,6)41-35-23-19-17-21-33(35)27-29-37(41)45(39)31-10-8-2;1-7(2,3,4,5)6/h11-29H,7-10,30-31H2,1-6H3;/q+1;-1 |
Clé InChI |
SBUAPLVARVESGI-UHFFFAOYSA-N |
SMILES isomérique |
CCCCN\1C2=C(C3=CC=CC=C3C=C2)C(/C1=C/C=C/C=C/C=C/C4=[N+](C5=C(C4(C)C)C6=CC=CC=C6C=C5)CCCC)(C)C.F[P-](F)(F)(F)(F)F |
SMILES canonique |
CCCCN1C2=C(C3=CC=CC=C3C=C2)C(C1=CC=CC=CC=CC4=[N+](C5=C(C4(C)C)C6=CC=CC=C6C=C5)CCCC)(C)C.F[P-](F)(F)(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,7-Dibromo-5,6-difluoro-2-octyl-2H-benzo[d][1,2,3]triazole](/img/structure/B1518399.png)



![2-[(Z)-(5-methyl-4-pentylpyrrol-2-ylidene)methyl]-5-(1H-pyrrol-2-yl)-1,2-dihydropyrrol-3-one](/img/structure/B1518420.png)






![(R)-(+)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine](/img/structure/B1518448.png)

